![molecular formula C18H20N4O2S B2459559 1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-87-5](/img/structure/B2459559.png)
1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
- Application : F2805-0469 has been designed as a novel CDK2 inhibitor. Researchers synthesized a set of small molecules featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxic activities .
- Application : 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (a derivative of F2805-0469) serves as a versatile solvent. It finds use in N-alkylation of chiral compounds and O-alkylation of aldoses. Additionally, it plays a role in the preparation of poly(aryl ethers) .
- Application : These reactions lead to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety play crucial roles in this transformation .
- Application : Heating F2805-0469 derivatives with MeONa at reflux in BuOH results in selective formation of pyrido[2,3-d]pyrimidin-5-ones. The nature of the acyl group determines whether an intact SMe group remains or is substituted with an OBu group .
- Application : Some F2805-0469 derivatives exhibit potent inhibitory activity against CDK2/cyclin A2. For instance, compound 14 demonstrated an IC50 value of 0.057 μM, outperforming sorafenib (0.184 μM) .
- Application : Compound 14, selected for further investigations, not only inhibits cell proliferation but also induces apoptosis within HCT cells. It significantly alters cell cycle progression .
CDK2 Inhibition for Cancer Treatment
Solvent in Organic Synthesis
Derivatives in Cyclization Reactions
Selective Formation of Pyrido[2,3-d]pyrimidin-5-ones
Enzymatic Inhibitory Activity Against CDK2/Cyclin A2
Cell Cycle Alteration and Apoptosis Induction
properties
IUPAC Name |
1,3-dimethyl-6-propyl-5-(pyridin-3-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-6-13-10-20-16-14(17(23)22(3)18(24)21(16)2)15(13)25-11-12-7-5-8-19-9-12/h5,7-10H,4,6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPSIVBCXIMUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC3=CN=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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